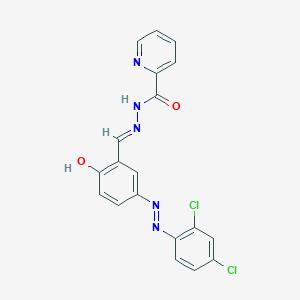
N'-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring, a hydroxybenzylidene moiety, and a picolinohydrazide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 2,4-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the diazenyl intermediate.
Condensation: The diazenyl intermediate is condensed with picolinohydrazide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the hydroxybenzylidene moiety can participate in redox reactions, affecting cellular oxidative stress pathways. The picolinohydrazide group may also interact with metal ions, influencing metalloprotein functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(hydroxyimino)-3-oxobutanamide
- (2,4-Dichlorophenyl)urea
- 2-(2,4-Dichlorophenyl)-2-butyl oxirane
Uniqueness
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses a diazenyl group that can undergo specific redox reactions and a picolinohydrazide moiety that can chelate metal ions, making it versatile in various applications.
Properties
Molecular Formula |
C19H13Cl2N5O2 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
N-[(E)-[5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H13Cl2N5O2/c20-13-4-6-16(15(21)10-13)25-24-14-5-7-18(27)12(9-14)11-23-26-19(28)17-3-1-2-8-22-17/h1-11,27H,(H,26,28)/b23-11+,25-24? |
InChI Key |
HITXXJVGIVKZAO-BYVZECGDSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















